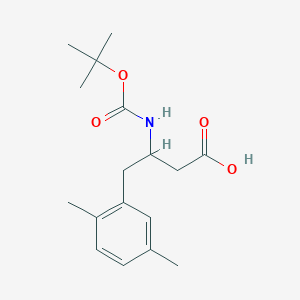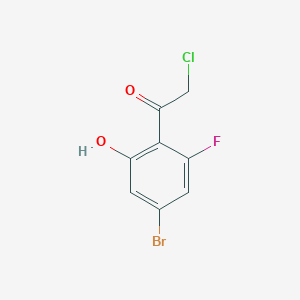
4'-Bromo-2'-fluoro-6'-hydroxyphenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. One common method is the bromination and fluorination of 6’-hydroxyphenacyl chloride. The reaction conditions often include the use of bromine and fluorine sources in the presence of a catalyst. Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine and fluorine) are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the carbonyl group. Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes it a good electrophile, allowing it to participate in substitution reactions. The hydroxyl group can form hydrogen bonds and participate in oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride can be compared with similar compounds such as:
2-Bromo-6-fluoro-4-hydroxybenzoic acid: This compound has a similar structure but with a carboxylic acid group instead of a phenacyl chloride group.
4’-Bromo-5’-fluoro-2’-hydroxyphenacyl chloride: This compound differs in the position of the fluorine atom.
3,4-Difluorophenylmagnesium bromide: This is a Grignard reagent with similar halogenation but different reactivity due to the presence of a magnesium atom. The uniqueness of 4’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride lies in its specific halogenation pattern and the presence of both hydroxyl and phenacyl chloride groups, which confer distinct reactivity and applications.
Properties
Molecular Formula |
C8H5BrClFO2 |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(4-bromo-2-fluoro-6-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-4-1-5(11)8(6(12)2-4)7(13)3-10/h1-2,12H,3H2 |
InChI Key |
LOPQSCQWYPKDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)CCl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


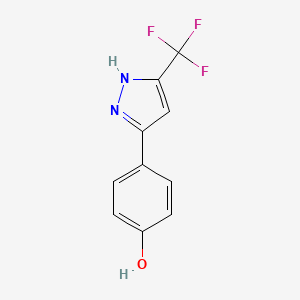

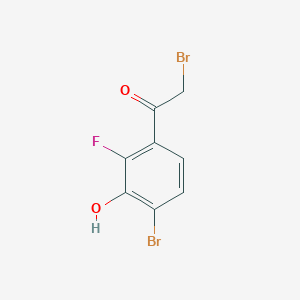

![3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719797.png)
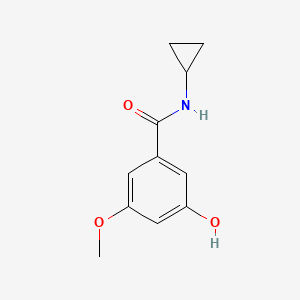
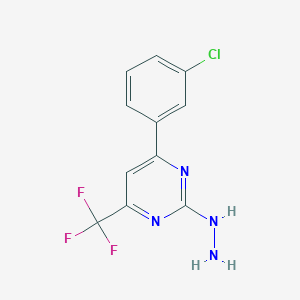
![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)


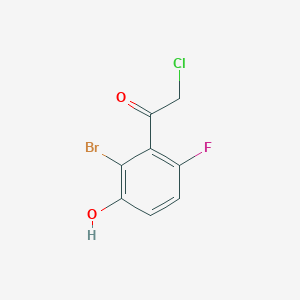
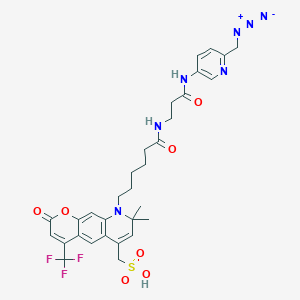
![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)
